molecular formula C21H15IN2O3 B11557269 4-{[(E)-(2-hydroxy-5-iodophenyl)methylidene]amino}-2-(6-methyl-1,3-benzoxazol-2-yl)phenol

4-{[(E)-(2-hydroxy-5-iodophenyl)methylidene]amino}-2-(6-methyl-1,3-benzoxazol-2-yl)phenol

Cat. No.: B11557269
M. Wt: 470.3 g/mol
InChI Key: YCLNLLCDZPRRRF-UHFFFAOYSA-N
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Description

4-[(E)-[(2-HYDROXY-5-IODOPHENYL)METHYLIDENE]AMINO]-2-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL is a complex organic compound that features a combination of phenolic, iodophenyl, and benzoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(2-HYDROXY-5-IODOPHENYL)METHYLIDENE]AMINO]-2-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL typically involves the condensation of 2-hydroxy-5-iodobenzaldehyde with 2-(6-methyl-1,3-benzoxazol-2-yl)aniline in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The resulting product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(2-HYDROXY-5-IODOPHENYL)METHYLIDENE]AMINO]-2-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(E)-[(2-HYDROXY-5-IODOPHENYL)METHYLIDENE]AMINO]-2-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-[(2-HYDROXY-5-IODOPHENYL)METHYLIDENE]AMINO]-2-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The phenolic and imine groups may participate in hydrogen bonding or covalent interactions with these targets, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-[(2-HYDROXY-5-IODOPHENYL)METHYLIDENE]AMINO]-2-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL is unique due to the presence of both iodophenyl and benzoxazole moieties, which are not commonly found together in a single molecule

Properties

Molecular Formula

C21H15IN2O3

Molecular Weight

470.3 g/mol

IUPAC Name

4-[(2-hydroxy-5-iodophenyl)methylideneamino]-2-(6-methyl-1,3-benzoxazol-2-yl)phenol

InChI

InChI=1S/C21H15IN2O3/c1-12-2-5-17-20(8-12)27-21(24-17)16-10-15(4-7-19(16)26)23-11-13-9-14(22)3-6-18(13)25/h2-11,25-26H,1H3

InChI Key

YCLNLLCDZPRRRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=C(C=CC(=C3)N=CC4=C(C=CC(=C4)I)O)O

Origin of Product

United States

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